

A Side-by-Side Comparison of GSK-4716 and Other ERRβ Agonists

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Estrogen-Related Receptor beta (ERR β) agonist **GSK-4716** with other notable ERR β agonists, supported by experimental data from various studies. The information is intended to assist researchers in selecting the appropriate chemical tools for their investigations into ERR β signaling and function.

Introduction to ERRB and its Agonists

Estrogen-Related Receptor beta (ERR β , NR3B2) is an orphan nuclear receptor that plays a crucial role in cellular energy metabolism, mitochondrial biogenesis, and stem cell pluripotency. [1][2] Unlike classical estrogen receptors, ERRs do not bind endogenous estrogens but are constitutively active, and their activity can be modulated by synthetic ligands.[3] ERR β agonists are valuable tools for elucidating the physiological and pathological roles of this receptor. This guide focuses on a comparative analysis of **GSK-4716**, a well-characterized ERR β /y dual agonist, and other compounds with reported ERR β agonist activity.

Quantitative Comparison of ERRB Agonists

The following table summarizes the reported potency (EC50) of **GSK-4716** and other selected ERRβ agonists from various independent studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may have varied between studies.

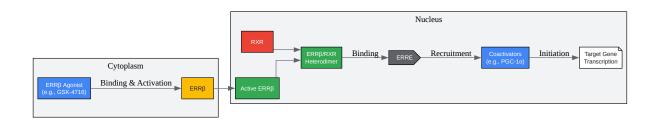


Compound	Target(s)	Reported EC50 for ERRβ	Reported EC50 for ERRy	Reported EC50 for ERRα	Reference(s
GSK-4716	ERRβ/γ Agonist	~230 nM (in a pan-agonist scaffold)	1.3 μΜ	Inactive	[4][5]
DY131 (GSK- 9089)	ERRβ/γ Agonist	130 - 698 nM	Potent agonist	Inactive	[6]
SLU-PP-332	Pan-ERR Agonist	230 nM	430 nM	98 nM	[4][6]

Note: The EC50 values are collated from multiple sources and may have been determined using different assay formats (e.g., full-length receptor vs. ligand-binding domain assays) and cell lines.

Signaling Pathway of ERRB

ERR β , upon activation by an agonist or through its constitutive activity, heterodimerizes with RXR and binds to Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes. This binding recruits coactivators, such as PGC-1 α , leading to the transcription of genes involved in metabolic regulation.





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ERRβ Signaling Pathway

Experimental Protocols

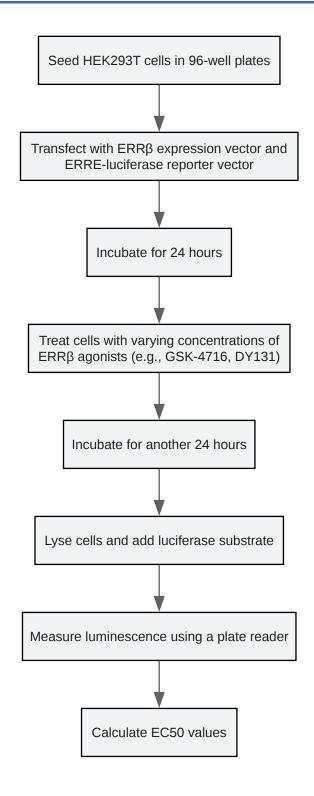
Detailed methodologies for key experiments cited in the comparison are provided below. These represent typical protocols and may require optimization for specific experimental conditions.

Luciferase Reporter Gene Assay for ERR Agonist **Activity**

This assay measures the ability of a compound to activate ERR β -mediated transcription of a reporter gene.

Experimental Workflow:





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Luciferase Reporter Assay Workflow

Protocol:



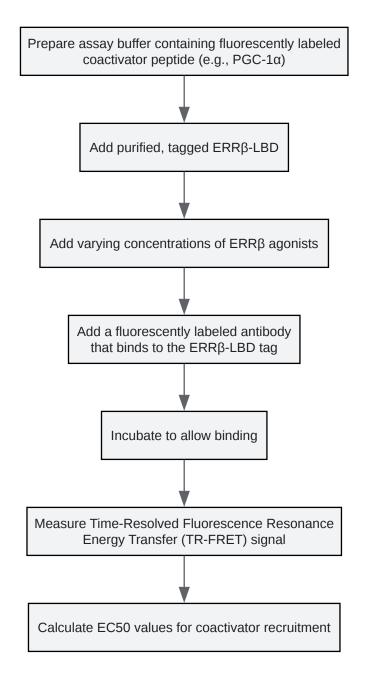
- Cell Culture and Transfection:
 - Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well.
 - Co-transfect cells with a mammalian expression vector for full-length human ERRβ and a luciferase reporter plasmid containing multiple copies of an ERRE upstream of a minimal promoter. A Renilla luciferase vector can be co-transfected for normalization.
- Compound Treatment:
 - 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., GSK-4716, DY131) or vehicle control (DMSO).
- Luciferase Assay:
 - After 24 hours of incubation with the compounds, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- Data Analysis:
 - Normalize firefly luciferase activity to Renilla luciferase activity.
 - Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

TR-FRET Coactivator Recruitment Assay

This assay measures the ligand-dependent interaction between the ERR β ligand-binding domain (LBD) and a coactivator peptide.

Experimental Workflow:





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TR-FRET Coactivator Recruitment Assay Workflow

Protocol:

- Reagents:
 - Purified GST-tagged human ERRβ LBD.



- Fluorescein-labeled peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., PGC-1α).
- Terbium-labeled anti-GST antibody.
- Assay Procedure:
 - In a 384-well plate, combine the ERRβ LBD, the fluorescein-labeled coactivator peptide, and serial dilutions of the test compounds.
 - Add the terbium-labeled anti-GST antibody.
 - Incubate the plate at room temperature for 1-2 hours.
- Measurement and Analysis:
 - Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
 - The FRET signal is proportional to the extent of coactivator peptide recruitment.
 - Calculate EC50 values from the dose-response curves.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method quantifies the mRNA levels of known ERRβ target genes in response to agonist treatment.

Protocol:

- Cell Treatment and RNA Extraction:
 - Treat a suitable cell line (e.g., C2C12 myotubes) with the ERRβ agonists at their respective EC50 concentrations for a defined period (e.g., 24 hours).
 - Extract total RNA from the cells using a standard RNA isolation kit.



- · cDNA Synthesis:
 - Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
- qPCR:
 - Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for ERRβ target genes (e.g., Pdk4, Tfam) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.[7][8][9]
 - An example of human ESRRB (ERRβ) qPCR primers are: Forward:
 GACATTGCCTCTGGCTACCACT, Reverse: CTCCGTTTGGTGATCTCGCACT.[7]
- Data Analysis:
 - Calculate the relative expression of target genes using the $\Delta\Delta$ Ct method.
 - Compare the fold change in gene expression induced by the different agonists.

Summary and Conclusion

GSK-4716 is a widely used and effective dual agonist for ERR β and ERR γ . Its performance is comparable to another selective ERR β / γ agonist, DY131. For studies requiring broader activation of all ERR isoforms, a pan-agonist like SLU-PP-332 may be more suitable. The choice of agonist will ultimately depend on the specific research question, including the desired isoform selectivity and the cellular context of the study. The experimental protocols provided in this guide offer a starting point for the in-vitro characterization and comparison of these and other ERR β modulators.

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